1H-Benzoimidazole, 2-(4-ethyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-
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Overview
Description
1H-Benzoimidazole, 2-(4-ethyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-: is a hybrid compound that combines benzimidazole and 1,2,4-triazole moieties. Let’s break down its structure:
Benzimidazole: This heterocyclic compound consists of a benzene ring fused with an imidazole ring.
1,2,4-Triazole: Another heterocyclic ring system, triazoles exhibit various pharmacological effects, such as anticancer and antifungal activities.
Preparation Methods
The synthetic route to obtain this compound involves the reaction of appropriate starting materials. Unfortunately, specific details about the preparation methods and industrial production remain scarce in the literature.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substituents on the benzimidazole and triazole rings can be modified through substitution reactions.
Reduction: Reduction of functional groups (e.g., nitro groups) is also possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The specific products formed depend on the reaction conditions and substituents. For example, substitution at the triazole ring or benzimidazole nitrogen can yield different derivatives.
Scientific Research Applications
Antifungal Activity: Some derivatives of this compound have shown promising antifungal activity against Candida species.
Cytotoxicity Evaluation:
Mechanism of Action
The exact mechanism remains to be fully elucidated. it likely involves interactions with cellular targets, possibly affecting ergosterol biosynthesis in fungal cells .
Comparison with Similar Compounds
While detailed comparisons are limited, researchers may explore related compounds like other benzimidazole-triazole hybrids or structurally similar antifungal agents.
Properties
Molecular Formula |
C18H17N5S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H17N5S/c1-2-23-17(13-8-4-3-5-9-13)21-22-18(23)24-12-16-19-14-10-6-7-11-15(14)20-16/h3-11H,2,12H2,1H3,(H,19,20) |
InChI Key |
GWODYZHEZLPPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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